molecular formula C7H7NO4 B8289248 Ethoxy carbonyl maleimide

Ethoxy carbonyl maleimide

Cat. No.: B8289248
M. Wt: 169.13 g/mol
InChI Key: SCYOJLAMDVBOAE-UHFFFAOYSA-N
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Description

Ethoxy carbonyl maleimide is a maleimide derivative characterized by an ethoxycarbonyl (-OCO₂CH₂CH₃) substituent attached to the nitrogen atom of the maleimide core. Maleimides are renowned for their reactivity in Diels-Alder cycloadditions and applications in polymer cross-linking. The ethoxy group introduces steric bulk and modulates electronic properties compared to smaller substituents like methoxy (-OCH₃) . Spectroscopically, maleimide derivatives exhibit distinct IR carbonyl bands (1775–1710 cm⁻¹) and deshielded protons in NMR due to anisotropic effects of the carbonyl groups .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

ethyl 2,5-dioxopyrrole-3-carboxylate

InChI

InChI=1S/C7H7NO4/c1-2-12-7(11)4-3-5(9)8-6(4)10/h3H,2H2,1H3,(H,8,9,10)

InChI Key

SCYOJLAMDVBOAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC1=O

Origin of Product

United States

Scientific Research Applications

Ethoxycarbonyl maleimides are useful in a variety of chemical and biological applications, including pharmaceuticals, polymers, and dyes . They are used in targeted therapeutics, self-healing polymers, and as fluorescent linkers in polymer functionalization and protein labeling .

Applications

  • Pharmaceuticals Maleimide derivatives are used in the preparation of targeted therapeutics, PET, Bradykinin Antagonists Peptide, cyclic polypeptide drugs, Topoisomerase, pharmaceutical compositions, Highly Potent and Stable Capped siRNAs, nucleotide prodrugs, carbonic anhydrase II Activity, Glycosaminoglycan and phospholipids .
  • Polymers Maleimides, particularly bismaleimides, are used for the synthesis of self-healing polymers, self-assembled functional telechelics and modular block copolymers, reactive and functional polymers such as click chemistry .
  • Chemical Applications Maleimide derivatives are used in chemical applications such as dienophiles in cycloaddition reactions and Thia Paterno Buchi Reactions .
  • ** সিলেট addition Reactions** Asymmetric Michael addition of carbonyl compounds to N-substituted maleimides is an important method for obtaining optically pure succinimides, which are important chiral fine chemical intermediates .
  • Dyes : Maleimide derivatives can be designed and synthesized with tunable fluorescent properties and can be used as ideal fluorescent linkers in polymer functionalization and protein labeling .

Case Studies

  • Teicoplanin Derivatives : N-ethoxycarbonyl maleimides have been reacted with teicoplanin pseudoaglycon in the presence of triethylamine to form bis-alkyl- or arylthiomaleimides .
  • Surface-Adsorbed Natural Amino Acids : Asymmetric Michael addition of aldehydes to maleimides can be catalyzed by surface-adsorbed natural amino acids . A heterogeneous, recyclable catalyst obtained from natural chirality sources and cheap auxiliaries can be used . For example, amino acids such as L-phenylalanine and clay minerals or alumina can be used as chiral inorganic-organic hybrid catalysts .
  • Protein Modification : Maleimide derivatives have the potential for N-terminal amino acids as alternative modification targets .

Chemical Reactions Analysis

Thiol-Maleimide Reaction

The most notable reaction involving ethoxy carbonyl maleimide is the thiol-maleimide reaction, which is a type of Michael addition. In this process:

  • Mechanism : The thiol group acts as a nucleophile, attacking the electrophilic double bond in the maleimide structure. This results in the formation of a thiosuccinimide product.

  • Reactivity : The reaction is highly selective for thiols over amines at physiological pH (around 7.0), with a reactivity rate approximately 1,000 times faster for thiols compared to amines .

Other Nucleophilic Reactions

This compound can also participate in various other nucleophilic reactions, including:

  • Michael Additions : this compound can react with a range of nucleophiles beyond thiols, such as amines and alcohols, depending on the reaction conditions and the nature of the nucleophile involved.

  • Diels-Alder Reactions : The compound can engage in Diels-Alder reactions, which are valuable for synthesizing complex cyclic structures .

Antibacterial Evaluation

Recent studies have evaluated the antibacterial properties of compounds synthesized from this compound derivatives, indicating potential applications in pharmaceutical formulations .

Therapeutic Index Optimization

In antibody-drug conjugates (ADCs), this compound plays a crucial role in optimizing therapeutic indices by enabling site-specific conjugation of cytotoxic drugs to antibodies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent Molecular Formula Key Features
Ethoxy carbonyl maleimide -OCO₂CH₂CH₃ C₉H₉NO₄* Ethoxycarbonyl group introduces steric bulk and moderate electron-withdrawing effects.
N-Methoxycarbonylmaleimide -OCO₂CH₃ C₈H₇NO₄ Smaller substituent with stronger inductive electron withdrawal.
Maleic anhydride Cyclic anhydride C₄H₂O₃ Highly electrophilic due to conjugated carbonyl groups.
Succinic anhydride derivative Saturated anhydride C₄H₄O₃ Lacks conjugated diene system, reducing reactivity.

*Inferred based on structural analogy.

Key Insights :

  • Steric Effects : Ethoxy’s larger size compared to methoxy may hinder regioselectivity in substitution reactions, as seen in 3-substituted maleimide syntheses () .
  • Electronic Effects : Ethoxy’s weaker electron-withdrawing induction compared to methoxy could reduce electrophilicity in Diels-Alder reactions, positioning its reactivity between maleic anhydride (high) and succinic anhydride (low) .

Spectroscopic Characteristics

Table 2: Spectroscopic Data Comparison
Compound IR Carbonyl Bands (cm⁻¹) ^1H NMR Shifts (ppm) Reference
This compound ~1770–1710 (inferred) H-9: ~8.14 (analogy to methoxy)
N-Methoxycarbonylmaleimide 1775–1710 (asymmetric/symmetric) H-9: 8.14; aromatic H: 7.3–7.8
HPPI (selenium derivative) Downshifted by 12 cm⁻¹ vs. HPMI N/A
Succinic anhydride derivative N/A Succinimide H: 3.5 ppm

Key Insights :

  • IR Spectroscopy : The ethoxy group’s electron-donating nature may downshift carbonyl bands compared to methoxy derivatives, similar to the 12 cm⁻¹ shift observed in HPPI () .
  • NMR Anisotropy : Maleimide derivatives exhibit deshielded aromatic protons (e.g., 8.14 ppm for H-9) due to carbonyl anisotropy. Ethoxy’s bulk may alter spatial proximity, affecting shielding effects .

Key Insights :

  • Diels-Alder Reactivity : this compound’s reduced electrophilicity compared to maleic anhydride may limit its use in high-speed polymerization but enhance selectivity in controlled reactions .
  • Synthetic Methods : Analogous to ethoxy carbonyl pyrazole synthesis (), InCl₃-catalyzed cycloadditions could be adapted for ethoxy maleimide derivatives .

Preparation Methods

Reaction with Ethyl Chloroformate

The most straightforward method involves reacting maleimide with ethyl chloroformate in the presence of a base. As detailed in, maleimide (1.0 mmol) is dissolved in dichloromethane (DCM) or acetone, followed by the addition of ethyl chloroformate (1.2 mmol) and triethylamine (1.2 mmol) under an inert atmosphere. The reaction proceeds at room temperature for 3 hours, yielding N-ethoxycarbonyl maleimide after purification via column chromatography.

Mechanistic Insights :
The base deprotonates the maleimide’s nitrogen, enabling nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate. This method achieves moderate to high yields (70–85%) with minimal side products, as confirmed by NMR and HPLC analyses.

Potassium Carbonate-Mediated Acylation

A variation employing potassium carbonate (K₂CO₃) in acetone enhances reaction efficiency. In, maleimide bis-sulfide intermediates are first synthesized via thiol-Michael addition to 2,3-dibromomaleimide. Subsequent treatment with ethyl chloroformate and K₂CO₃ in dry acetone introduces the ethoxy carbonyl group, achieving >90% conversion in 3 hours.

Cyclization of Maleamic Acid Derivatives

Maleamic Acid Synthesis

Maleamic acids, formed by reacting maleic anhydride with primary amines, serve as precursors. For ethoxy carbonyl maleimide, ethylamine derivatives functionalized with carbonyl groups are ideal. However, synthesizing such amines necessitates additional steps, such as carbamate formation via ethyl chloroformate.

Acid-Catalyzed Cyclodehydration

Patent discloses a cyclodehydration method using alcohol catalysts (e.g., n-butanol) and acid co-catalysts (e.g., p-toluenesulfonic acid). A representative protocol involves:

  • Dissolving N-(ethoxycarbonyl)maleamic acid in toluene.

  • Adding n-butanol (20 mol%) and p-toluenesulfonic acid (10 mol%).

  • Heating at 110°C for 4 hours to facilitate ring closure.

This approach avoids polar aprotic solvents like DMF, simplifying purification and improving environmental compatibility.

Functionalization of Maleimide Bis-Sulfides

Thiol-Mediated Bis-Sulfide Formation

As reported in, 2,3-dibromomaleimide reacts with thiols (e.g., benzyl mercaptan) in DCM to form bis-sulfide intermediates. These compounds exhibit enhanced solubility, enabling efficient N-acylation.

Ethoxycarbonyl Incorporation

The bis-sulfide maleimide is treated with ethyl chloroformate and K₂CO₃ in acetone, replacing the sulfide groups with ethoxy carbonyl moieties. This two-step method achieves 82–89% overall yield, though it requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Method Reagents Solvent Time Yield Advantages Limitations
Direct AcylationMaleimide, EtOCOCl, Et₃NDCM/Acetone3 h70–85%Simple, one-potRequires anhydrous conditions
Maleamic Acid CyclizationN-(ethoxycarbonyl)maleamic acid, p-TsOHToluene4 h65–75%Scalable, solvent versatilityMulti-step synthesis of precursor
Bis-Sulfide RouteDibromomaleimide, RSH, EtOCOClAcetone6 h82–89%High functional group toleranceSensitive to oxygen and moisture

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Over-Acylation : Excess ethyl chloroformate may lead to diacylation. Stoichiometric control and low temperatures (0–5°C) minimize this risk.

  • Hydrolysis : Ethoxy carbonyl groups are prone to hydrolysis in aqueous media. Anhydrous solvents and inert atmospheres are critical.

Purification Strategies

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (5:1) effectively isolates the product.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Industrial and Environmental Implications

Scalability

The direct acylation method is preferred for industrial-scale production due to minimal steps and compatibility with continuous flow reactors. In contrast, the bis-sulfide route suits small-scale synthesis of derivatives for drug discovery.

Green Chemistry Metrics

  • Solvent Recovery : Toluene and acetone can be recycled via distillation, reducing waste.

  • Atom Economy : Direct acylation achieves 78% atom economy, outperforming multi-step approaches .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing ethoxy carbonyl maleimide derivatives?

  • Methodology : Synthesis typically involves functionalizing maleimide with ethoxy carbonyl groups via nucleophilic substitution or esterification. Characterization relies on ¹H/¹³C NMR to confirm structural integrity:

  • ¹H NMR : Peaks at ~7.1 ppm (maleimide -CH=CH-) and ~13 ppm (-COOH, if present) .
  • ¹³C NMR : Carbonyl groups appear at ~170 ppm, and maleimide double bonds at ~135 ppm .
  • IR spectroscopy : Maleimide carbonyl stretches at 1710 cm⁻¹ shift to 1696 cm⁻¹ post-conjugation (e.g., Diels-Alder reactions) .

Q. How are thiol-Michael and Diels-Alder reactions applied to this compound in polymer design?

  • Thiol-Michael addition : Base-initiated (e.g., Et₃N) reactions selectively target the maleimide alkene, enabling quantitative thiol conjugation .
  • Diels-Alder cycloaddition : Maleimide reacts with furan derivatives in water, monitored via IR to track carbonyl signal shifts (e.g., hydrogel crosslinking) .
  • Key validation : Ensure >95% conversion using quantitative NMR or IR analysis .

Advanced Research Questions

Q. How can reaction selectivity be achieved in orthogonal click reactions involving this compound?

  • Mechanistic insight : Base-initiated thiol-Michael reactions proceed via nucleophilic attack, while radical-mediated thiol-ene/yne reactions lack selectivity due to competing pathways .
  • Strategy : Perform base-initiated reactions first to functionalize maleimide, then radical-mediated steps for allyl/propargyl groups .
  • Experimental validation : Use HPLC or GC-MS to resolve product mixtures and confirm selectivity .

Q. What computational tools elucidate the kinetics and thermodynamics of maleimide-based reactions?

  • CBS-QB3 calculations : Model reaction energetics (e.g., thiol-Michael vs. radical pathways) to predict activation barriers and selectivity .
  • Applications : Compare computed transition states with experimental yields to refine reaction conditions .

Q. How do electronic effects influence this compound’s reactivity in conjugation pathways?

  • IR/Raman spectroscopy : Downshifts in carbonyl stretches (e.g., 12 cm⁻¹) indicate reduced double-bond character, correlating with extended conjugation in derivatives .
  • Theoretical modeling : Density functional theory (DFT) reveals truncated conjugation pathways when maleimide is integrated into polyheterocycles .

Q. What advanced spectroscopic techniques quantify maleimide conjugation efficiency in hydrogels?

  • PM-IRRAS : Detects maleimide carbonyl signal loss (1775–1779 cm⁻¹) post-conjugation, confirming >95% coupling efficiency .
  • Resonance Raman spectroscopy : Differentiates excitation profiles of maleimide vs. backbone modes to assess electronic decoupling .

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